molecular formula C10H16ClNO2S2 B4842176 5-chloro-N-(3,3-dimethylbutan-2-yl)thiophene-2-sulfonamide

5-chloro-N-(3,3-dimethylbutan-2-yl)thiophene-2-sulfonamide

Cat. No.: B4842176
M. Wt: 281.8 g/mol
InChI Key: IDQRULIVRIPDNX-UHFFFAOYSA-N
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Description

5-chloro-N-(3,3-dimethylbutan-2-yl)thiophene-2-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound features a thiophene ring substituted with a sulfonamide group, a chlorine atom, and a branched alkyl chain. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(3,3-dimethylbutan-2-yl)thiophene-2-sulfonamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Chlorination: The thiophene ring is chlorinated using reagents such as thionyl chloride or sulfuryl chloride under controlled conditions.

    Sulfonamide Formation: The chlorinated thiophene is then reacted with a sulfonamide precursor, such as sulfonyl chloride, in the presence of a base like triethylamine.

    Alkylation: The final step involves the alkylation of the sulfonamide with 3,3-dimethylbutan-2-amine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(3,3-dimethylbutan-2-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Thiophene derivatives with various functional groups.

Scientific Research Applications

5-chloro-N-(3,3-dimethylbutan-2-yl)thiophene-2-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential antimicrobial and anticancer properties.

    Biological Studies: Used as a probe to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: Employed in the synthesis of advanced materials and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 5-chloro-N-(3,3-dimethylbutan-2-yl)thiophene-2-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition. This compound may also interact with cellular pathways, affecting processes like cell division and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(3-methoxypropyl)thiophene-2-sulfonamide
  • 5-chloro-N-(2-hydroxy-3-nitroso-4-oxomorpholino)thiophene-2-carboxamide
  • 5-(difluoromethyl)-N-(aminomethyl)-1-(prop-2-enoyl)pyrrolidin-2-ylmethyl-1H-1,3-benzodiazol-2-ylthiophene-2-carboxamide

Uniqueness

5-chloro-N-(3,3-dimethylbutan-2-yl)thiophene-2-sulfonamide is unique due to its specific branched alkyl chain, which can influence its lipophilicity and biological activity. This structural feature may enhance its ability to penetrate cell membranes and interact with hydrophobic pockets in target proteins.

Properties

IUPAC Name

5-chloro-N-(3,3-dimethylbutan-2-yl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClNO2S2/c1-7(10(2,3)4)12-16(13,14)9-6-5-8(11)15-9/h5-7,12H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQRULIVRIPDNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C)NS(=O)(=O)C1=CC=C(S1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-chloro-N-(3,3-dimethylbutan-2-yl)thiophene-2-sulfonamide
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5-chloro-N-(3,3-dimethylbutan-2-yl)thiophene-2-sulfonamide
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